molecular formula C17H22O2 B3049978 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal CAS No. 228419-04-3

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal

Cat. No.: B3049978
CAS No.: 228419-04-3
M. Wt: 258.35 g/mol
InChI Key: VMWJZMSNIHEFEC-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal is an organic compound with the molecular formula C17H22O2 It is characterized by the presence of a cyclohexyl group, a phenyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal typically involves multi-step organic reactions. One common method involves the aldol condensation of cyclohexanone with benzaldehyde, followed by subsequent reduction and oxidation steps to introduce the desired functional groups . The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal involves its interaction with specific molecular targets and pathways. The aldehyde and ketone functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanoic acid
  • 4-Cyclohexyl-3-methyl-4-hydroxy-3-phenylbutanol
  • 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanone

Uniqueness

4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

4-cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-17(12-13-18,15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWJZMSNIHEFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)(C1=CC=CC=C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472467
Record name 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228419-04-3
Record name 4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 82.65 9 (66.29 g, 0.2177 mol) of 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal in 539 mL of acetone was added 539 mL of 3 N HCl (aq) at RT. After reaction completion (2 h), the mixture was concentrated to 426.5 g (or ⅓ volume) of residue (RT-40° C.). The residue contained mostly water (pH=0) and was extracted twice with 300 mL of MTBE. The MTBE extract was washed with 300 mL of 25% NaCl (aq), dried over MgSO4, gravity filtered and concentrated to afford 54.92 g (97.65%) of title compound as a pink oil: 1H NMR (d6-DMSO): δ9.54 (t, J=2.0 Hz, 1H, —CHO), 7.36-7.45 (m, 2H, phenyl CH), 7.28-7.35 (m, 3H, phenyl CH), 2.95 (dd, J=16.6 Hz, J=1.9 Hz, 1H, CH2CHO), 2.85 (dd, J=16.6 Hz, J=1.7 Hz, 1H, CH2CHO), 2.41-2.49 (m, 1H, cyclohexyl CH), 1.72 (s, 3H, R2C(CH3)Ph), 0.85-1.66 (m, 10H, cyclohexyl —CH2).
[Compound]
Name
82.65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
66.29 g
Type
reactant
Reaction Step One
Name
4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
539 mL
Type
reactant
Reaction Step One
Quantity
539 mL
Type
solvent
Reaction Step One
Yield
97.65%

Synthesis routes and methods II

Procedure details

To a solution of 82.65 g (66.29 g, 0.2177 mol) of 4cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal in 539 mL of acetone was added 539 mL of 3 N HCl (aq) at RT. After reaction completion (2 h), the mixture was concentrated to 426.5 g (or ⅓ volume) of residue (RT−40° C.). The residue contained mostly water (pH=0) and was extracted twice with 300 mL of MTBE. The MTBE extract was washed with 300 mL of 25% NaCl (aq), dried over MgSO4, gravity filtered and concentrated to afford 54.92 g (97.65%) of title compound as a pink oil: 1H NMR (d6-DMSO): δ 9.54 (t, J=2.0 Hz, 1H, —CHO), 7.36-7.45 (m, 2H, phenyl CH), 7.28-7.35 (m, 3H, phenyl CH), 2.95 (dd, J=16.6 Hz, J=1.9 Hz, 1H, CH2CHO), 2.85 (dd, J=16.6 Hz, J=1.7 Hz, 1H, CH2CHO), 2.41-2.49 (m, 1H, cyclohexyl CH), 1.72 (s, 3H, R2C(CH3)Ph), 0.85-1.66 (m, 10H, cyclohexyl —CH2).
Name
4cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal
Quantity
82.65 g
Type
reactant
Reaction Step One
Name
Quantity
539 mL
Type
reactant
Reaction Step One
Quantity
539 mL
Type
solvent
Reaction Step One
Yield
97.65%

Synthesis routes and methods III

Procedure details

1,1-Diethoxy-3-phenyl-3-cyclohexanecarbonyl-butane (74.4 g, 224 mmol) was dissolved in acetone (800 mL) followed by addition of 3.0 N HCl (800 mL). The reaction mixture was stirred for one hour at room temperature. It was then concentrated under vacuum to less than ½ its original volume and then extracted with methylene chloride (800 mL). The organic extract was then washed with brine (300 mL), dried over anhydrous magnesium sulfate, suction filtered and concentrated under vacuum to provide crude 3-phenyl-3-cyclohexanecarbonyl-butan-1-al (57.8 g). Alternatively, the dried and filtered methylene chloride solution can be used directly in the next step without concentration.
Quantity
74.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
COC(CC(C)(C(=O)C1CCCCC1)c1ccccc1)OC
Quantity
Extracted from reaction SMILES
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Reactant of Route 2
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Reactant of Route 3
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Reactant of Route 4
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Reactant of Route 5
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal
Reactant of Route 6
4-Cyclohexyl-3-methyl-4-oxo-3-phenylbutanal

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